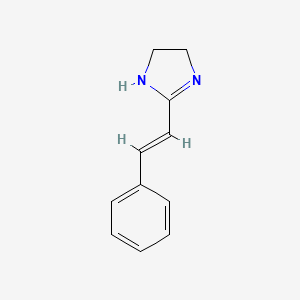
Tracizoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tracizoline is a potent imidazoline I2 receptor agonist, known for its significant pharmacological effects. This compound has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative and psychiatric disorders .
Preparation Methods
The synthesis of tracizoline involves several steps. One common method includes the reaction of styrene with imidazole under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
Tracizoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tracizoline has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study imidazoline receptor interactions and binding affinities.
Biology: Investigated for its effects on cognitive performance and affective-like responses in animal models.
Industry: Utilized in the development of new pharmacological agents targeting imidazoline receptors.
Mechanism of Action
Tracizoline exerts its effects primarily through the activation of imidazoline I2 receptors. These receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of blood pressure . The molecular targets of this compound include the imidazoline I2 receptor, which is coupled to intracellular signaling pathways that influence cellular responses .
Comparison with Similar Compounds
Tracizoline is compared with other imidazoline receptor agonists, such as:
2-BFI (2-(2-benzofuranyl)-2-imidazoline): Known for its antidepressant-like effects and ability to induce hypothermia.
CR4056: Advanced to phase II clinical trials for chronic inflammatory pain.
Phenyzoline: Another potent I2 receptor agonist with similar pharmacological effects.
This compound is unique in its specific binding affinity and pharmacological profile, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H12N2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-7H,8-9H2,(H,12,13)/b7-6+ |
InChI Key |
IGISUADTPSLENQ-VOTSOKGWSA-N |
Isomeric SMILES |
C1CN=C(N1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CN=C(N1)C=CC2=CC=CC=C2 |
Synonyms |
tracizoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















